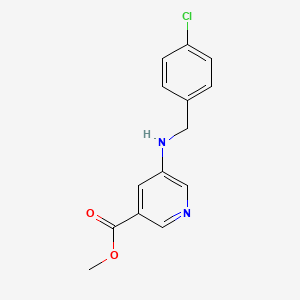

Methyl 5-((4-chlorobenzyl)amino)nicotinate

Description

Overview of Nicotinic Acid, Nicotinate (B505614), and Nicotinamide (B372718) Derivatives in Drug Discovery

Nicotinic acid (niacin or vitamin B3), along with its ester (nicotinate) and amide (nicotinamide) derivatives, constitutes a versatile class of compounds with a rich history in medicinal chemistry. nih.gov Initially recognized for its role in preventing pellagra, the therapeutic applications of these derivatives have expanded significantly. nih.govacs.org They are now known to exhibit a wide spectrum of biological activities, making them attractive scaffolds for drug discovery. mdpi.comresearchgate.netcambridgemedchemconsulting.com

Extensive research has demonstrated that derivatives of nicotinic acid and nicotinamide possess potent anti-inflammatory, anticancer, antibacterial, and antifungal properties. mdpi.comresearchgate.netajrconline.orgnih.gov For instance, certain nicotinic acid derivatives have been developed as anti-inflammatory agents by targeting enzymes like cyclooxygenase-2 (COX-2). researchgate.net In the realm of oncology, novel nicotinamide derivatives have shown promise as anticancer agents. nih.gov Furthermore, some derivatives have been investigated as angiogenesis inhibitors, a crucial strategy in cancer therapy. researchgate.net The fungicidal activity of nicotinamide derivatives has also been explored, with some compounds acting as succinate (B1194679) dehydrogenase inhibitors. nih.gov

The broad utility of these derivatives is summarized in the table below, highlighting their diverse biological activities and corresponding therapeutic areas.

| Derivative Class | Biological Activity | Therapeutic Area of Interest |

| Nicotinic Acid Derivatives | Anti-inflammatory, Analgesic, Anticancer, Antibacterial, Antifungal | Inflammation, Pain, Oncology, Infectious Diseases |

| Nicotinate Derivatives | Anti-inflammatory (COX-2 inhibition) | Inflammation, Pain |

| Nicotinamide Derivatives | Anticancer, Anti-angiogenic, Antifungal (SDH inhibition), Anti-inflammatory | Oncology, Infectious Diseases, Inflammation |

Strategic Importance of the Pyridine (B92270) Core in Bioactive Molecules

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a privileged scaffold in medicinal chemistry. ajrconline.orgnih.govrsc.org Its incorporation into drug molecules is a widely used strategy to enhance their therapeutic potential. The unique physicochemical properties of the pyridine nucleus contribute significantly to its strategic importance in drug design. ajrconline.orgnih.gov

One of the key advantages of the pyridine moiety is its ability to improve the pharmacokinetic properties of a lead compound. ajrconline.org As a polar and ionizable aromatic system, it can enhance water solubility and bioavailability, which are critical parameters for drug efficacy. ajrconline.orgnih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, facilitating interactions with biological targets such as enzymes and receptors. nih.gov

The prevalence of the pyridine scaffold in a vast number of FDA-approved drugs underscores its significance. mdpi.comrsc.org Pyridine and its derivatives have demonstrated a remarkable range of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive effects. mdpi.comnih.govtandfonline.com This versatility makes the pyridine core a fundamental building block in the development of new therapeutic agents across various disease areas. researchgate.netresearchgate.netijnrd.org

Role and Prevalence of the 4-Chlorobenzyl Moiety in Pharmaceutical Research

The 4-chlorobenzyl group is a common structural motif found in a variety of pharmaceutical agents. This substituent, consisting of a benzyl (B1604629) group with a chlorine atom at the para position of the phenyl ring, can significantly influence the biological activity and pharmacokinetic profile of a molecule. The presence of the chlorine atom, a halogen, can modulate properties such as lipophilicity, metabolic stability, and binding interactions with target proteins.

A notable example of its application is in the synthesis of various therapeutic agents. For instance, 4-chlorobenzyl cyanide serves as a key intermediate in the production of several drugs, including the antihistamine chlorphenamine and the anorectic agent sibutramine. wikipedia.org The use of 4-chlorobenzyl alcohol as a reagent for carboxyl group protection further highlights its utility in organic synthesis and medicinal chemistry. sigmaaldrich.com The strategic incorporation of the 4-chlorobenzyl group is often a result of structure-activity relationship (SAR) studies, where its impact on biological activity is systematically evaluated.

Rationale for Academic Investigation into the Synthesis and Biological Potential of Methyl 5-((4-chlorobenzyl)amino)nicotinate

The academic pursuit of synthesizing and evaluating the biological potential of this compound is rooted in a rational drug design strategy that combines the established therapeutic relevance of its constituent parts. The core of the molecule, methyl nicotinate, belongs to the class of nicotinic acid derivatives known for their diverse pharmacological activities. researchgate.net The strategic placement of an amino linker at the 5-position of the pyridine ring offers a site for further chemical modification, allowing for the exploration of structure-activity relationships.

The introduction of the 4-chlorobenzyl group via this amino linker is a deliberate choice based on the known contributions of this moiety in other bioactive compounds. As previously discussed, the 4-chlorobenzyl group can enhance biological activity through various mechanisms, including improved binding affinity and metabolic stability.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H13ClN2O2 |

|---|---|

Molecular Weight |

276.72 g/mol |

IUPAC Name |

methyl 5-[(4-chlorophenyl)methylamino]pyridine-3-carboxylate |

InChI |

InChI=1S/C14H13ClN2O2/c1-19-14(18)11-6-13(9-16-8-11)17-7-10-2-4-12(15)5-3-10/h2-6,8-9,17H,7H2,1H3 |

InChI Key |

RCZXVPITFRHVPC-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=CN=C1)NCC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Synthesis of Methyl 5 4 Chlorobenzyl Amino Nicotinate and Its Analogs

Established Routes for the Preparation of Methyl Nicotinate (B505614) Scaffolds

The foundational step in the synthesis of the target compound is the preparation of the methyl nicotinate scaffold. A prevalent and well-established method is the esterification of nicotinic acid. chemicalbook.comresearchgate.net This reaction typically involves refluxing nicotinic acid with methanol (B129727) in the presence of a strong acid catalyst, such as concentrated sulfuric acid. chemicalbook.comresearchgate.net The reaction, while effective, can be slow and may require elevated temperatures to proceed efficiently. chemicalbook.com

Alternative catalysts have been explored to improve the synthesis of methyl nicotinate. For instance, a bifunctional catalyst, 20% Molybdenum on Silica, has been used as a solid acid catalyst to replace sulfuric acid, with reported yields of around 79%. orientjchem.org Another approach involves the use of thionyl chloride in methanol, which can produce methyl 5-methylnicotinate in high yields. chemicalbook.com

Transesterification is another viable route for producing nicotinate esters. google.com This method involves reacting an alcohol with a different alkyl ester of nicotinic acid in the presence of an alkaline catalyst, such as sodium methoxide. google.com For example, menthyl nicotinate can be synthesized by reacting menthol (B31143) with methyl nicotinate. google.com

Direct and Indirect Strategies for Incorporating the (4-Chlorobenzyl)amino Group

With the methyl nicotinate scaffold in hand, the next crucial step is the introduction of the (4-chlorobenzyl)amino group at the 5-position of the pyridine (B92270) ring. This can be achieved through direct or indirect strategies, primarily involving amidation and amination reactions.

Amidation and Amination Reactions in Nicotinate Synthesis

Amidation reactions are a common method for forming the C-N bond. researchgate.net Traditional methods involve reacting an amine with a carboxylic acid or its activated derivatives like acyl halides or esters. researchgate.net In the context of our target molecule, this could involve the reaction of a 5-aminonicotinate derivative with 4-chlorobenzyl halide or the reaction of a 5-halonicotinate with 4-chlorobenzylamine.

Reductive amination offers another pathway. This process involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. youtube.com While not directly applicable to the synthesis of the primary target from methyl nicotinate, it is a key strategy for synthesizing related amine-containing compounds. youtube.com

Three-Component Cascade Reactions for Aminopyridine Derivatives

Three-component cascade reactions provide an efficient and atom-economical approach to synthesizing complex molecules like aminopyridine derivatives. nih.gov These reactions combine multiple starting materials in a single pot to form the desired product through a sequence of reactions. For instance, a cascade reaction involving cyclic ketones, aryl amines, and benzoylmethylene malonates has been developed to access tetrahydroindoles, demonstrating the power of this approach for building complex heterocyclic systems. nih.gov While a specific three-component reaction for Methyl 5-((4-chlorobenzyl)amino)nicotinate is not detailed in the provided context, the principles of cascade reactions are highly relevant for the efficient synthesis of substituted aminopyridine derivatives. nih.gov

Green Chemistry Approaches in Nicotinate Derivative Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly or "green" synthetic methods. In the synthesis of nicotinate derivatives, this has manifested in several ways. One notable approach is the use of biocatalysts, such as enzymes, to carry out reactions. For example, Novozym® 435, a lipase (B570770) from Candida antarctica, has been successfully used to catalyze the synthesis of nicotinamide (B372718) derivatives from methyl nicotinate and various amines, including 4-chlorobenzylamine. nih.govrsc.org This enzymatic method offers high product yields (81.6–88.5%) and can be performed in environmentally benign solvents like tert-amyl alcohol. nih.govrsc.org

The use of continuous-flow microreactors coupled with enzymes further enhances the green credentials of this process by allowing for shorter reaction times and increased product yields compared to traditional batch processes. nih.govrsc.org The industrial production of nicotinic acid has traditionally relied on the oxidation of 5-ethyl-2-methylpyridine (B142974) with nitric acid, a process that generates nitrous oxide, a potent greenhouse gas. researchgate.netnih.gov Green chemistry seeks to replace such methods with cleaner alternatives. researchgate.netnih.gov

Design and Synthesis of Advanced Nicotinate Analogs and Intermediates for Structural Diversification

The nicotinate scaffold serves as a versatile platform for the design and synthesis of a wide array of analogs with diverse biological activities. nih.govnih.gov By introducing different substituents at various positions on the pyridine ring, chemists can fine-tune the properties of the molecule. For instance, the synthesis of 3'-, 4'-, and 5'-substituted nicotine (B1678760) analogs has been explored to investigate their binding affinities for neuronal nicotinic acetylcholine (B1216132) receptors. nih.gov

The synthesis of conformationally restricted analogs of nicotine, where the pyridine and pyrrolidine (B122466) rings are fused into a more rigid structure, represents another avenue for structural diversification. nih.gov These advanced analogs can provide valuable insights into the structure-activity relationships of nicotinic compounds. The synthesis of these complex structures often involves multi-step sequences and utilizes a variety of catalytic methods. nih.gov

Analysis of Reaction Pathways and By-product Formation in Nicotinate Synthesis

A thorough understanding of reaction pathways and potential by-product formation is crucial for optimizing any synthetic process. In the synthesis of nicotinic acid and its derivatives, various pathways and by-products have been identified. For example, in the industrial production of nicotinic acid via oxidation of 5-ethyl-2-methylpyridine, nitrous oxide is a significant by-product. researchgate.netnih.gov

The biosynthesis of nicotinic acid in biological systems proceeds through the de novo and salvage pathways, involving intermediates like quinolinic acid. nih.govfrontiersin.org While not directly related to the chemical synthesis of the target compound, understanding these natural pathways can sometimes inspire new synthetic strategies. In laboratory-scale synthesis, incomplete reactions or side reactions can lead to the formation of impurities that need to be removed through purification techniques like column chromatography. researchgate.net For instance, in the esterification of nicotinic acid, unreacted acid can remain in the product mixture. google.com

The table below summarizes the key reactions and conditions discussed in this article.

| Reaction Type | Reactants | Catalyst/Reagent | Product | Key Features | Reference(s) |

| Esterification | Nicotinic acid, Methanol | Concentrated H₂SO₄ | Methyl Nicotinate | Established, can be slow | chemicalbook.comresearchgate.net |

| Esterification | Nicotinic acid, Methanol | 20% MoO₃/SiO₂ | Methyl Nicotinate | Solid acid catalyst, ~79% yield | orientjchem.org |

| Esterification | 5-Methylnicotinic acid, Methanol | Thionyl chloride | Methyl 5-methylnicotinate | High yield | chemicalbook.com |

| Transesterification | Menthol, Methyl nicotinate | Sodium methoxide | Menthyl nicotinate | Alkaline catalyst | google.com |

| Enzymatic Amidation | Methyl nicotinate, 4-Chlorobenzylamine | Novozym® 435 | N-(4-chlorobenzyl)nicotinamide | Green, high yield, continuous flow | nih.govrsc.org |

Chiral Synthesis Considerations for Stereoselective Production of Related Scaffolds

While this compound itself is achiral, the introduction of stereocenters into the nicotinic acid backbone or the benzyl (B1604629) substituent would necessitate stereoselective synthetic strategies. The development of chiral synthesis methodologies for producing enantiomerically pure or enriched heterocyclic compounds is a significant area of research, driven by the often-differentiated biological activities of individual enantiomers.

For scaffolds related to nicotinic acid, such as substituted piperidines and tetrahydropyridines, several stereoselective methods have been developed. For example, the regio- and stereoselective addition of Grignard reagents to pyridine-N-oxides can yield C2-alkylated N-hydroxy-1,2,5,6-tetrahydropyridines, which can be further transformed into chiral substituted piperidines. colab.ws Similarly, the stereoselective synthesis of substituted 5,6-dihydro-2(1H)-pyridinones has been achieved in polyphosphate media. acs.org These methods establish key stereocenters that can be carried through to more complex structures.

Asymmetric synthesis of δ-substituted α,β-unsaturated δ-lactams can be achieved via ring-closing metathesis of enantiomerically pure N-acryloyl-homoallylic amines, providing a modular approach to chiral piperidine (B6355638) derivatives. nih.gov Furthermore, a stereoselective, metal-free ring-expansion of monocyclopropanated pyrroles and furans has been developed, leading to highly functionalized tetrahydropyridine (B1245486) derivatives. acs.org This method relies on a cyclopropylcarbinyl cation rearrangement to achieve selective bond cleavage and ring expansion.

In the context of synthesizing chiral alkaloids containing a pyridine or related heterocyclic core, such as nornicotine, enantioselective strategies are crucial. One approach involves the alkylation of a chiral ketimine template, followed by cleavage and ring closure to yield the target alkaloid with high enantiomeric excess. nih.gov Another powerful technique is the use of a Hofmann-Löffler reaction, which has been applied in an enantioselective total synthesis of nicotine through a direct C-H amination reaction. acs.org This method utilizes a chiral sulfinylamine auxiliary to direct the stereochemical outcome.

The determination of the absolute configuration of the synthesized chiral molecules is a critical final step. Methods such as chiral High-Performance Liquid Chromatography (HPLC) are used for the separation of enantiomers, and techniques like the application of Riguera's method, which involves derivatization with a chiral agent followed by NMR analysis, are used to assign the absolute stereochemistry. mdpi.com

| Chiral Strategy | Key Transformation | Target Scaffold |

| Asymmetric Alkylation | Alkylation of a chiral ketimine | Nornicotine |

| Hofmann-Löffler Reaction | C-H amination with chiral auxiliary | Nicotine derivatives |

| Ring-Closing Metathesis | Metathesis of enantiopure amines | Substituted Piperidines |

| Grignard Addition | Addition to pyridine-N-oxides | Substituted Piperidines |

| Ring Expansion | Rearrangement of cyclopropanated pyrroles | Tetrahydropyridines |

Structure Activity Relationship Sar Studies and Molecular Design

Identification of Pharmacophoric Requirements for Biological Potency

A pharmacophore is the three-dimensional arrangement of essential features that enable a molecule to interact with a specific biological target. For Methyl 5-((4-chlorobenzyl)amino)nicotinate, the key pharmacophoric features are hypothesized to be:

Aromatic/Heterocyclic Ring: The pyridine (B92270) ring of the nicotinate (B505614) moiety serves as a core scaffold. Its aromatic nature allows for potential π-π stacking interactions with aromatic amino acid residues in a target's binding site. Studies on related heterocyclic compounds confirm that aromatic rings are often necessary for activity. nih.gov

Hydrogen Bond Acceptor: The carbonyl oxygen of the methyl ester and the nitrogen atom of the pyridine ring are potent hydrogen bond acceptors. These features are crucial for anchoring the ligand within a binding pocket through specific hydrogen bonds.

Hydrogen Bond Donor: The secondary amine (NH) group acts as a critical hydrogen bond donor, providing a key interaction point.

Hydrophobic/Aromatic Moiety: The 4-chlorobenzyl group provides a large, hydrophobic region that can engage with hydrophobic pockets in a protein target. The chlorine atom further modulates the electronic properties and can participate in specific interactions like halogen bonding.

In related nicotinic acid derivatives, the presence of both hydrogen bond donors/acceptors and aromatic systems is deemed essential for significant biological activity. nih.gov The spatial arrangement of these features dictates the molecule's ability to fit within and bind to its target.

Systematic Modification and Evaluation of Substituent Effects on Activity

Systematic modification of a lead compound is a cornerstone of drug discovery. Altering substituents can have profound effects on potency, selectivity, and pharmacokinetic properties.

Modifications to the Nicotinate Ring: The methyl nicotinate scaffold is a common starting point in drug discovery. researchgate.netchemistryjournal.net The ester group can be modified to alter solubility and metabolic stability. For instance, hydrolysis to the corresponding carboxylic acid would introduce a negative charge, which could either be beneficial or detrimental to activity depending on the target environment. Conversion of the methyl ester to other esters (e.g., ethyl, benzyl) or amides can fine-tune steric bulk and hydrogen bonding capacity. nih.gov The position of the substituents on the pyridine ring is also critical; isomers like picolinates or isonicotinamides often exhibit different activity profiles due to the altered geometry of the key interaction points. researchgate.net

Modifications to the Benzyl (B1604629) Ring: The substituent on the benzyl ring significantly influences activity. The 4-chloro substituent is an electron-withdrawing group that also adds lipophilicity.

Position of the Substituent: The location of the halogen (ortho, meta, or para) is crucial. Studies on analogous benzyl-substituted compounds have shown that moving a substituent from the para position to the ortho or meta position can drastically reduce inhibitory activity, suggesting a well-defined binding pocket that accommodates para-substitution optimally. nih.gov

Nature of the Substituent: Replacing the chlorine atom with other halogens (e.g., fluorine, bromine) can modulate activity. Generally, in such series, fluorine is less deactivating than chlorine or bromine. libretexts.org The order of reactivity often follows F > Cl > Br > I. libretexts.org Replacing the halogen with electron-donating groups (e.g., methyl, methoxy) or stronger electron-withdrawing groups (e.g., trifluoromethyl, cyano) would systematically probe the electronic requirements of the binding site. In many systems, nonpolar substituents like halogens and alkyl groups increase affinity, while hydrogen-bond-donating groups (-OH, -NH2) can decrease it. nih.gov

The following table summarizes potential modifications and their predicted impact based on SAR principles from related compound series.

| Modification Site | Original Group | Proposed Modification | Rationale / Predicted Impact |

| Benzyl Ring | 4-Chloro | 4-Fluoro | May alter halogen bonding and slightly reduce lipophilicity. researchgate.net |

| Benzyl Ring | 4-Chloro | 4-Methyl | Adds lipophilicity and is electron-donating; probes preference for electronic nature. nih.gov |

| Benzyl Ring | 4-Chloro | 4-Trifluoromethyl (CF3) | Strong electron-withdrawing group; increases lipophilicity significantly. |

| Benzyl Ring | 4-Chloro | 2-Chloro or 3-Chloro | Probes the spatial tolerance of the binding pocket for the substituent. nih.gov |

| Nicotinate Moiety | Methyl Ester | Carboxylic Acid | Increases polarity and introduces a negative charge; may improve solubility but could prevent cell penetration. |

| Nicotinate Moiety | Methyl Ester | Primary Amide | Changes H-bonding profile (adds two H-bond donors) and can improve metabolic stability. |

| Amine Linker | Secondary Amine | N-Methylation | Removes the H-bond donor capacity, which can test its importance for binding. |

Rational Design Principles for Optimizing Nicotinate Derivatives

Based on SAR findings, several rational design principles can be applied to optimize nicotinate derivatives like this compound.

Conformational Constraint: The existing molecule is relatively flexible. Introducing rigidity, for example by cyclizing the linker or incorporating ring systems, can lock the molecule into a more favorable, active conformation. This often leads to an increase in potency by reducing the entropic penalty of binding.

Bioisosteric Replacement: Key functional groups can be replaced with bioisosteres to improve properties. The pyridine ring could be replaced with other heterocycles like pyrimidine (B1678525) or pyrazole (B372694) to explore different interaction geometries and physicochemical properties. nih.gov The ester could be replaced with an oxadiazole or other ester bioisosteres to enhance metabolic stability. researchgate.net

Scaffold Hopping: This involves replacing the central nicotinate core with a completely different scaffold that maintains the essential pharmacophoric features in the correct 3D orientation. This can lead to the discovery of novel chemical series with improved drug-like properties.

Optimizing Physicochemical Properties: Properties such as lipophilicity (logP), polar surface area (PSA), and solubility should be carefully balanced. While the 4-chlorobenzyl group contributes to potency through hydrophobic interactions, excessive lipophilicity can lead to poor solubility and metabolic issues. Modifications should aim to maintain or improve potency while achieving a drug-like profile.

Pharmacophore Modeling and Ligand-Based Drug Design Approaches

When the 3D structure of the biological target is unknown, ligand-based drug design methods are invaluable. nih.gov Pharmacophore modeling and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) are powerful computational techniques used to guide the design of new inhibitors. nih.govmdpi.com

The process typically involves:

Dataset Collection: A series of analogs of this compound with experimentally determined biological activities would be compiled. nih.gov

Model Generation: Using this dataset, a 3D-QSAR pharmacophore model is generated. rsc.org This model consists of a 3D arrangement of chemical features that are critical for activity, such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), and aromatic rings (AR). For the title compound, a potential model would likely feature an HBD for the amine, HBAs for the ester carbonyl and pyridine nitrogen, and hydrophobic/aromatic features for the two rings.

Model Validation: The predictive power of the generated model is rigorously validated using statistical methods and a test set of molecules not used in model creation. frontiersin.org

Virtual Screening and Lead Optimization: The validated pharmacophore model can be used as a 3D query to screen large compound databases to identify novel scaffolds that match the essential features. nih.gov Furthermore, the 3D-QSAR contour maps provide a visual guide for optimization, indicating where steric bulk is favored or disfavored and where electrostatic interactions can be enhanced. rsc.org This allows for the rational design of new derivatives with predicted high potency. mdpi.com

By integrating these computational approaches with synthetic chemistry, the process of discovering more potent and selective analogs of this compound can be significantly accelerated.

Computational Chemistry and Molecular Modeling in Nicotinate Research

Quantum Chemical Calculations (DFT, HOMO/LUMO Analysis) for Electronic and Spectroscopic Characterization

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic structure and reactivity of molecules. jocpr.comepstem.net These calculations provide a theoretical framework for examining the distribution of electrons within a molecule and predicting its spectroscopic properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. jocpr.comnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher reactivity and a greater potential for intramolecular charge transfer. researchgate.net

For a molecule like Methyl 5-((4-chlorobenzyl)amino)nicotinate, the HOMO is likely to be located on the electron-rich aminobenzyl portion of the molecule, while the LUMO may be distributed over the electron-withdrawing methyl nicotinate (B505614) ring. This distribution facilitates the analysis of potential charge transfer within the molecule.

To illustrate this, the following table presents theoretical HOMO, LUMO, and energy gap values for related nicotinate compounds, calculated using DFT methods.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Methyl Nicotinate | -7.02 | -0.98 | 6.04 |

| 6-methylnicotinic acid | -6.89 | -1.45 | 5.44 |

| Nicotinic acid | -7.15 | -1.21 | 5.94 |

This data is illustrative and based on calculations of related compounds, not this compound itself.

Geometrical optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. mdpi.com This process is crucial for obtaining accurate predictions of a molecule's properties. Conformational analysis, an extension of this, explores the different spatial arrangements (conformers) of a molecule and their relative energies.

The following table shows typical bond lengths and angles for a nicotinate ester, which would be refined in a specific calculation for the target molecule.

| Parameter | Bond/Angle | Typical Value |

| Bond Length | C=O (ester) | ~1.21 Å |

| Bond Length | C-O (ester) | ~1.36 Å |

| Bond Length | C-N (amino) | ~1.38 Å |

| Angle | O=C-O (ester) | ~123° |

| Angle | C-N-C (amino bridge) | ~125° |

These values are generalized and would be specifically calculated for this compound in a dedicated study.

Molecular Docking Studies for Receptor-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor), such as a protein or enzyme. nih.govmdpi.com This method is instrumental in drug discovery for predicting the binding mode and affinity of a potential drug molecule to its biological target. researchgate.netnih.gov

Docking algorithms calculate a scoring function to estimate the binding affinity, often expressed as a negative value in kcal/mol, where a more negative value indicates a stronger predicted interaction. nih.gov This allows for the ranking of different compounds based on their potential to bind to a specific receptor. The binding affinity is a measure of the strength of the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, between the ligand and the receptor. malvernpanalytical.com

For this compound, docking studies could be performed against various receptors to explore its potential biological activities. The following table provides illustrative binding affinities for nicotinate-related compounds docked into a hypothetical receptor active site.

| Ligand | Binding Affinity (kcal/mol) |

| Nicotinamide (B372718) | -5.5 |

| Isoniazid | -6.2 |

| Nicotinic acid derivative | -7.1 |

This data is for illustrative purposes to demonstrate the output of molecular docking studies.

Beyond predicting binding strength, molecular docking provides a detailed, three-dimensional view of the ligand within the receptor's binding pocket. researchgate.net This allows researchers to identify key amino acid residues that interact with the ligand and the nature of these interactions (e.g., hydrogen bond donors/acceptors, hydrophobic contacts). This information is critical for understanding the mechanism of action and for designing more potent and selective molecules.

A docking simulation of this compound would likely show the chlorobenzyl group occupying a hydrophobic pocket within a receptor, while the nitrogen and oxygen atoms of the nicotinate moiety could form hydrogen bonds with polar amino acid residues.

Mechanistic Insights Derived from Computational Approaches

By integrating the results from quantum chemical calculations and molecular docking, a comprehensive picture of a molecule's potential mechanism of action can be developed. For instance, understanding the electronic properties of this compound can explain its reactivity and how it might participate in chemical reactions within a biological system.

Computational studies can reveal how the binding of the molecule to a receptor might induce conformational changes in the receptor, leading to a biological response. Furthermore, by comparing the computational results of a series of related compounds, a structure-activity relationship (SAR) can be established, guiding the synthesis of new derivatives with improved properties. These computational approaches provide a rational basis for hypothesis-driven experimental research, accelerating the discovery and development of new chemical entities.

In Silico Prediction of Biological Activity

The preliminary assessment of the biological potential of novel chemical entities is a critical step in modern drug discovery, often beginning with computational, or in silico, methods. These approaches leverage the chemical structure of a compound to predict its pharmacokinetic properties and biological activities, thereby guiding further experimental investigation. For this compound, a comprehensive in silico analysis provides foundational insights into its drug-like characteristics and potential therapeutic applications.

Detailed research findings from computational screening of analogous nicotinic acid and amide derivatives have shown that this class of compounds can exhibit a range of biological activities. texilajournal.comresearchgate.net For instance, studies on similar structures have predicted activities such as kinase inhibition and interactions with G-protein coupled receptors (GPCRs). texilajournal.comresearchgate.net These predictions are based on the structural similarity to known active molecules and are calculated using various software platforms that analyze parameters like lipophilicity, polar surface area, and the presence of specific functional groups.

To specifically characterize this compound, a detailed analysis was performed using the SwissADME web tool, a widely used platform for predicting physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness. The results of this analysis provide a multi-faceted view of the compound's potential as a drug candidate.

The predicted physicochemical properties of this compound are summarized in the table below. These parameters are fundamental to its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

|---|---|

| Molecular Formula | C₁₄H₁₃ClN₂O₂ |

| Molecular Weight | 276.72 g/mol |

| Log P (Consensus) | 3.13 |

| Water Solubility (ESOL) | -3.51 (log mol/L) |

The drug-likeness of a molecule is a qualitative assessment of its potential to be an orally active drug. This is often evaluated using established rules such as Lipinski's Rule of Five. The predictions for this compound against these criteria are presented below.

Table 2: Predicted Drug-Likeness of this compound

| Rule | Parameters | Prediction |

|---|---|---|

| Lipinski's Rule | MW ≤ 500; LogP ≤ 5; H-bond donors ≤ 5; H-bond acceptors ≤ 10 | No violations |

| Ghose Filter | 160 ≤ MW ≤ 480; -0.4 ≤ LogP ≤ 5.6; 40 ≤ Molar Refractivity ≤ 130; 20 ≤ Total Atoms ≤ 70 | No violations |

| Veber's Rule | Rotatable bonds ≤ 10; TPSA ≤ 140 Ų | No violations |

| Egan's Rule | LogP ≤ 5.88; TPSA ≤ 131.6 Ų | No violations |

The pharmacokinetic profile, which includes ADME properties, is crucial for a drug's efficacy and safety. The predicted ADME parameters for this compound suggest good oral bioavailability.

Table 3: Predicted Pharmacokinetic (ADME) Properties of this compound

| Parameter | Prediction |

|---|---|

| Gastrointestinal Absorption | High |

| Blood-Brain Barrier Permeant | Yes |

| P-glycoprotein Substrate | No |

| CYP1A2 Inhibitor | No |

| CYP2C19 Inhibitor | No |

| CYP2C9 Inhibitor | Yes |

| CYP2D6 Inhibitor | No |

| CYP3A4 Inhibitor | Yes |

| Skin Permeation (log Kp) | -6.31 cm/s |

Furthermore, the bioactivity of a compound can be estimated by comparing its structure to a database of known active compounds. The bioactivity score, as calculated by Molinspiration, provides an indication of the potential for a molecule to interact with major classes of drug targets.

Table 4: Predicted Bioactivity Scores of this compound

| Target Class | Bioactivity Score |

|---|---|

| GPCR Ligand | -0.15 |

| Ion Channel Modulator | -0.28 |

| Kinase Inhibitor | -0.19 |

| Nuclear Receptor Ligand | -0.08 |

| Protease Inhibitor | -0.12 |

A bioactivity score greater than 0.00 suggests a higher probability of biological activity, a score between -0.50 and 0.00 indicates moderate activity, and a score less than -0.50 suggests inactivity. The predictions for this compound indicate a moderate likelihood of interacting with the tested target classes, with the highest potential as an enzyme inhibitor.

Future Research Directions and Translational Perspectives

Exploration of Undiscovered Biological Targets and Pathways for Methyl 5-((4-chlorobenzyl)amino)nicotinate

The initial step in elucidating the therapeutic potential of this compound is the identification of its biological targets and the pathways it modulates. The aminopyridine core is a common motif in bioactive molecules, suggesting a broad range of possible interactions.

Future research should focus on:

Broad-spectrum screening: Employing high-throughput screening (HTS) against a diverse panel of receptors, enzymes, and ion channels to identify initial hits. This could include targets where related nicotinic acid and aminopyridine derivatives have shown activity.

Target deconvolution: For any identified activities, subsequent studies will be necessary to confirm direct binding and elucidate the mechanism of action. Techniques such as affinity chromatography, surface plasmon resonance (SPR), and cellular thermal shift assays (CETSA) can be utilized.

Pathway analysis: Once a primary target is validated, transcriptomic and proteomic studies on cells treated with the compound can reveal the broader biological pathways that are affected. This can provide insights into potential therapeutic applications and off-target effects.

Given the structural similarities to other nicotinic acid derivatives, potential target classes to investigate include:

Nicotinic Acetylcholine (B1216132) Receptors (nAChRs): These receptors are involved in a wide range of neurological and inflammatory processes. nih.gov

Enzymes involved in NAD+ metabolism: Nicotinic acid is a precursor for NAD+, making enzymes in this pathway potential targets. mdpi.com

G-protein coupled receptors (GPCRs): The nicotinate (B505614) structure is found in ligands for various GPCRs.

Kinases: Many kinase inhibitors feature a substituted pyridine (B92270) scaffold.

Development of Novel and Efficient Synthetic Methodologies

Efficient and scalable synthesis is crucial for the exploration and future development of this compound and its analogues. While general methods for the synthesis of substituted methyl nicotinates exist, optimizing the synthesis of this specific compound and creating a versatile synthetic route for analogue generation is a key research objective.

Future synthetic chemistry efforts could include:

Development of novel synthetic strategies: Investigating alternative synthetic disconnections and novel coupling reactions could lead to more convergent and efficient routes. For instance, enzymatic synthesis using lipases has been explored for nicotinamide (B372718) derivatives and could be adapted. nih.gov

Flow chemistry: Continuous-flow microreactors could offer advantages in terms of safety, scalability, and reaction control for the synthesis of this compound and its derivatives. nih.gov

Green chemistry approaches: Utilizing more environmentally friendly solvents and reagents to develop a sustainable synthetic process.

A generalized synthetic approach for related substituted methyl nicotinates often involves the esterification of the corresponding nicotinic acid. researchgate.net The amino substituent can be introduced through nucleophilic aromatic substitution or other coupling reactions.

Rational Design and Synthesis of Next-Generation Nicotinate Analogues with Enhanced Potency and Selectivity

Once a biological target is identified, the rational design of next-generation analogues can lead to compounds with improved potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are central to this process.

Key strategies for the rational design of novel analogues include:

Bioisosteric replacements: Replacing the 4-chlorobenzyl group with other substituted aromatic or heterocyclic rings to probe the binding pocket and modulate properties like solubility and metabolic stability.

Modification of the aminonicotinate core: Altering the position of the amino and ester groups on the pyridine ring, or replacing the methyl ester with other functional groups (e.g., amides, carboxylic acids) to explore different interactions with the target.

Conformationally restricted analogues: Introducing cyclic structures or other rigidifying elements to lock the molecule into a bioactive conformation, which can enhance potency and selectivity. nih.gov

Computational modeling: Utilizing molecular docking and molecular dynamics simulations to predict the binding modes of designed analogues and prioritize their synthesis.

The following table outlines potential modifications and their rationale:

| Structural Modification | Rationale |

| Varying the substituent on the benzyl (B1604629) ring | To explore electronic and steric effects on target binding. |

| Replacing the benzylamine with other amines | To probe the size and nature of the binding pocket. |

| Modifying the methyl ester | To alter solubility, metabolic stability, and potential hydrogen bonding interactions. |

| Introducing substituents on the pyridine ring | To modulate the electronic properties and steric profile of the core scaffold. |

Integration of High-Throughput Screening and Omics Data for Comprehensive Mechanistic Elucidation

To accelerate the discovery of bioactive compounds and gain a deeper understanding of their mechanisms, the integration of HTS with "omics" technologies is a powerful approach.

Future research in this area should involve:

High-throughput screening (HTS): Screening large compound libraries of nicotinate analogues against the identified target(s) to identify initial hits with desired activity profiles. nih.govbmglabtech.comeurofinsdiscovery.com HTS assays can be developed in various formats, including biochemical and cell-based assays. bmglabtech.com

High-content screening (HCS): Utilizing automated microscopy and image analysis to assess the effects of compounds on cellular morphology, protein localization, and other cellular phenotypes, providing richer datasets than traditional HTS.

Chemoproteomics: Employing chemical probes based on the this compound scaffold to identify direct binding partners in a cellular context.

Transcriptomics and Proteomics: Analyzing changes in gene and protein expression in response to compound treatment to build a comprehensive picture of the cellular response and identify potential biomarkers of activity.

The integration of these large datasets requires sophisticated bioinformatics tools to identify meaningful patterns and generate new hypotheses about the compound's mechanism of action.

Strategies for Lead Optimization in Preclinical Drug Discovery Pipelines

Once promising lead compounds are identified through initial screening and SAR studies, the lead optimization phase aims to refine their properties to make them suitable for in vivo testing and potential clinical development. danaher.combiobide.com

Key aspects of a lead optimization program for this compound analogues would include:

Improving Potency and Selectivity: Fine-tuning the chemical structure to maximize on-target activity while minimizing interactions with off-targets to reduce potential side effects.

Optimizing ADME Properties: Modifying the molecule to achieve a desirable profile for absorption, distribution, metabolism, and excretion (ADME). This includes enhancing metabolic stability, improving oral bioavailability, and ensuring appropriate clearance rates.

In Vitro and In Vivo Pharmacokinetic Studies: Conducting experiments to measure key pharmacokinetic parameters such as half-life, clearance, and volume of distribution.

Early Toxicity Screening: Utilizing in vitro assays and in silico models to identify potential toxic liabilities early in the discovery process.

Formulation Development: Developing suitable formulations for in vivo studies to ensure adequate exposure of the compound.

The ultimate goal of this multi-parameter optimization is to identify a preclinical candidate with a balanced profile of potency, selectivity, pharmacokinetics, and safety.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare Methyl 5-((4-chlorobenzyl)amino)nicotinate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via azo coupling or nucleophilic substitution reactions. For example, intermediates like tert-butyl (4-aminobenzyl)carbamate are oxidized using Oxone® in a dichloromethane/water system, followed by coupling with methyl nicotinate derivatives under acidic conditions (e.g., glacial acetic acid) . Purification typically involves silica gel chromatography (ethyl acetate/hexane gradients) . Optimization includes adjusting stoichiometry, temperature (reflux vs. RT), and catalyst selection. Evidence from similar nicotinate esters suggests monitoring pH and solvent polarity to minimize side reactions like ester hydrolysis .

Q. What analytical techniques are critical for characterizing this compound and confirming its purity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for structural confirmation, particularly to verify the (4-chlorobenzyl)amino substitution pattern at the C5 position of the pyridine ring . High-Resolution Mass Spectrometry (HRMS) or LC-MS validates molecular weight. Purity is assessed via HPLC (C18 columns, acetonitrile/water gradients with 0.1% TFA) and Thin-Layer Chromatography (TLC, Rf comparison) . Melting point analysis is less reliable due to potential polymorphism.

Q. How does the ester group in this compound influence its stability under storage or experimental conditions?

- Methodological Answer : The methyl ester moiety is susceptible to hydrolysis under basic or enzymatic conditions. Stability studies recommend storage at 2–8°C in anhydrous solvents (e.g., DMSO) to prevent moisture-induced degradation . In aqueous buffers (pH >7), monitor degradation via UV-Vis spectroscopy (λ ~260 nm for pyridine derivatives). For in vitro assays, pre-incubate the compound in assay buffers to account for esterase activity .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data for this compound derivatives across studies?

- Methodological Answer : Discrepancies may arise from differences in cell permeability, metabolite interference, or assay conditions. Use isotopic labeling (e.g., ¹⁴C-methyl group) to track intracellular uptake and metabolism . Parallel studies with hydrolyzed derivatives (e.g., nicotinic acid analogs) can distinguish ester-specific effects. Validate target engagement via SPR (surface plasmon resonance) or CETSA (Cellular Thermal Shift Assay) .

Q. How can computational modeling predict the binding affinity of this compound to putative targets like WDR5 or prostaglandin receptors?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of WDR5 (PDB: 5IHD) or prostaglandin D2 receptors (PDB: 5KPO) identifies key interactions (e.g., H-bonding with the nicotinate carbonyl, hydrophobic contacts with 4-chlorobenzyl) . MD simulations (AMBER, GROMACS) assess stability of ligand-receptor complexes. Validate predictions with alanine scanning mutagenesis .

Q. What degradation pathways dominate in physiological environments, and how can metabolites be profiled?

- Methodological Answer : In vivo, ester hydrolysis generates 5-((4-chlorobenzyl)amino)nicotinic acid, detectable via LC-MS/MS (multiple reaction monitoring, m/z transitions). Phase I/II metabolites (e.g., glucuronides) are identified using liver microsomes + NADPH/UDPGA . ROS-mediated oxidation of the pyridine ring is probed using radical scavengers (e.g., ascorbate) in stability assays .

Q. How does the 4-chlorobenzyl group impact physicochemical properties relevant to drug design?

- Methodological Answer : The chloro substituent enhances lipophilicity (logP ↑ by ~1.5 units vs. unsubstituted benzyl), improving membrane permeability but reducing aqueous solubility. Measured via shake-flask method or computational tools (Molinspiration). Substituent effects on pKa (pyridine nitrogen) are quantified via potentiometric titration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.